tert-Butyl D-methioninate hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-4-methylsulfanylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S.ClH/c1-9(2,3)12-8(11)7(10)5-6-13-4;/h7H,5-6,10H2,1-4H3;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJQROCWHZGZBJ-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCSC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCSC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Preparations of Tert Butyl D Methioninate Hydrochloride
Direct Esterification Routes for Amino Acids
Direct esterification involves the reaction of the amino acid's carboxyl group with a tert-butylating agent. These methods are often favored for their atom economy and straightforward approach.
The most conventional method for synthesizing tert-butyl amino acid esters is the direct acid-catalyzed reaction between the amino acid and a source of the tert-butyl group, such as tert-butanol (B103910) or, more commonly, isobutylene (B52900). wikipedia.orgorgsyn.org The reaction is typically conducted in a non-polar solvent like dioxane or dichloromethane. mdpi.commasterorganicchemistry.com A strong acid catalyst is essential to protonate the carboxylic acid, enhancing its electrophilicity for attack by the alcohol or alkene.
Several acid catalysts have been employed for this purpose, each with certain procedural implications.
Sulfuric Acid (H₂SO₄): Historically, concentrated sulfuric acid has been a common catalyst for reactions with isobutylene. wikipedia.org However, this method can suffer from long reaction times and potential side reactions. masterorganicchemistry.com
p-Toluenesulfonic Acid (PTSA): As an alternative to sulfuric acid, PTSA has been used to improve reaction conditions. It is considered a milder and often more efficient catalyst for the esterification of amino acids with isobutylene. masterorganicchemistry.com
Perchloric Acid (HClO₄): The use of perchloric acid in conjunction with tert-butyl acetate (B1210297) has also been reported as an effective method. wikipedia.orgnih.gov One patented process describes reacting L-phenylalanine in tert-butyl acetate with perchloric acid, noting that methionine tert-butyl ester can also be produced via this route. beilstein-journals.org
Boron Trifluoride Etherate (BF₃·OEt₂): This Lewis acid is used to facilitate the esterification of Nα-protected amino acids with tert-butanol, often in the presence of a dehydrating agent like anhydrous magnesium sulfate. mdpi.comnih.gov
Once the tert-butyl ester is formed as a free base, it is typically converted to the hydrochloride salt by dissolving it in a dry solvent, such as diethyl ether, and treating it with a solution of hydrogen chloride. masterorganicchemistry.com
Table 1: Comparison of Catalysts for Direct tert-Butylation of Amino Acids
| Catalyst | Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | D-Methionine, Isobutylene | Dioxane, Room Temperature | A traditional but sometimes slow method. wikipedia.orgmasterorganicchemistry.com |
| p-Toluenesulfonic Acid (PTSA) | D-Methionine, Isobutylene | Dichloromethane, Autoclave, Room Temp, 1-8 days | Offers potentially higher yields and cleaner reactions compared to H₂SO₄. masterorganicchemistry.com |
| Perchloric Acid (HClO₄) | D-Methionine, tert-Butyl Acetate | Room Temperature, 18-24 hours | An effective method, though perchloric acid is a hazardous material. wikipedia.orgbeilstein-journals.org |
The acid-catalyzed esterification of an amino acid is a reversible reaction, governed by chemical equilibrium. wikipedia.orgbcrec.id D-Methionine + tert-Butanol/Isobutylene ⇌ tert-Butyl D-Methioninate + H₂O
The position of this equilibrium dictates the maximum achievable yield. To shift the equilibrium toward the product side, synthetic strategies often employ Le Châtelier's principle. This is commonly achieved by using a large excess of one reactant, typically the tert-butyl source (isobutylene or tert-butanol), or by removing water as it is formed. wikipedia.orgorganic-chemistry.org
Kinetic studies of similar esterification reactions reveal that the rate is significantly influenced by several factors:
Temperature: Increasing the reaction temperature generally increases the rate of reaction. organic-chemistry.org However, for the exothermic esterification process, higher temperatures can unfavorably shift the equilibrium constant, necessitating a balance to optimize both rate and conversion. bcrec.id
Catalyst Concentration: The reaction rate is dependent on the concentration of the acid catalyst. The catalytic cycle involves protonation of the carboxylic acid, which is a key step. wikipedia.org
Reactant Molar Ratio: Increasing the molar ratio of the alcohol (or alkene) to the carboxylic acid enhances the conversion by shifting the equilibrium to the right. organic-chemistry.org
While specific kinetic models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal (ER) models are often applied to heterogeneous catalytic esterifications, detailed kinetic parameters (e.g., activation energy, rate constants) for the specific synthesis of tert-butyl D-methioninate hydrochloride are not widely published. However, studies on analogous systems, such as the esterification of acetic acid with butanol isomers, show activation energies in the range of 23-29 kJ/mol, indicating the reaction is intrinsically controlled rather than limited by mass transfer.
Indirect Approaches for the Formation of tert-Butyl D-Methioninate Derivatives
Indirect methods involve the transformation of a pre-existing molecule into the desired tert-butyl ester, often through multi-step sequences that may offer advantages in terms of selectivity or compatibility with other functional groups.
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org In principle, tert-butyl D-methioninate could be prepared from a more readily accessible ester, such as methyl or ethyl D-methioninate, by reacting it with tert-butanol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com
Methyl D-Methioninate + tert-Butanol ⇌ tert-Butyl D-Methioninate + Methanol
To drive this equilibrium-limited reaction towards the desired product, a large excess of tert-butanol is typically used as the solvent. masterorganicchemistry.com The mechanism under acidic conditions involves protonation of the carbonyl group of the starting ester, making it more electrophilic for attack by tert-butanol. masterorganicchemistry.com Under basic conditions, a tert-butoxide salt would act as the nucleophile. masterorganicchemistry.com While this route is synthetically viable and widely applied in polyester (B1180765) production, specific, optimized examples for the preparation of tert-butyl D-methioninate via this method are not prevalent in the literature, with direct esterification being more commonly described. wikipedia.org
The synthesis of this compound is intrinsically linked to the broader field of protecting group chemistry. orgsyn.org The tert-butyl ester itself is a protecting group for the carboxyl function. nih.gov Its synthesis often occurs in the context of a larger molecular strategy, for example, starting with an N-protected amino acid. orgsyn.orgmdpi.com
A critical strategic consideration for methionine is the reactivity of its thioether side chain. During the final deprotection step, where the tert-butyl group is removed using a strong acid like trifluoroacetic acid (TFA), the methionine side chain is susceptible to two major side reactions:
Oxidation: The thioether can be oxidized to form methionine sulfoxide (B87167) (Met(O)).
S-alkylation: The nucleophilic sulfur atom can be alkylated by the tert-butyl carbocation that is released during deprotection, leading to a stable sulfonium (B1226848) salt impurity.
This inherent reactivity means that the choice to use a tert-butyl ester protecting group must be paired with a strategy to mitigate these side reactions during its subsequent removal. This represents a key aspect of "strategic use," where the entire synthetic sequence, including deprotection, is planned in advance.
Optimization of Synthesis Protocols for Enhanced Yield and Purity
Optimizing the synthesis of this compound involves maximizing the yield of the desired product while minimizing the formation of impurities. Research has focused on several areas to achieve this.
A primary focus has been the development of more efficient and safer catalytic systems. For instance, a recent method describes the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which can directly convert free amino acids into their tert-butyl esters in high yields and at faster rates than many conventional methods.
Another critical area of optimization is the prevention of side reactions during the final acid-mediated deprotection step, which directly impacts the purity of the target peptide or molecule for which the methioninate ester was an intermediate. Cleavage cocktails are often formulated with "scavengers" to trap the reactive electrophiles generated. To prevent the S-alkylation of methionine, for example, cleavage solutions containing TFA are often supplemented with reagents like trimethylsilyl (B98337) chloride (TMSCl) and dimethyl sulfide (B99878) (Me₂S). Recent studies have developed optimized cleavage solutions that can eliminate oxidation and significantly reduce S-alkylation, thereby improving the final purity of methionine-containing products. Reversing the S-alkylation has also been shown to be possible by heating the product in a dilute acetic acid solution.
Solvent Selection and Its Influence on Reaction Efficiency
The choice of solvent is a critical parameter in the synthesis of this compound, significantly impacting reaction rates, yields, and the solubility of reactants. The esterification is typically carried out in non-polar, aprotic solvents to facilitate the desired reaction and minimize side reactions.
Commonly employed solvents in the tert-butylation of amino acids include chlorinated hydrocarbons and ethers. Dichloromethane is frequently used due to its ability to dissolve the amino acid starting material to some extent and its inertness under the acidic reaction conditions. google.comresearchgate.net Dioxane is another solvent mentioned in the literature for similar transformations, offering a higher boiling point which can be advantageous for reactions requiring elevated temperatures. google.com
A noteworthy approach involves the use of methyl tert-butyl ether (MTBE) which can serve as both the solvent and the tert-butylating agent in the presence of a strong acid catalyst. This method is considered environmentally friendlier and can simplify the reaction setup.
The efficiency of the reaction is intrinsically linked to the ability of the solvent to solubilize the amino acid, which often exists as a zwitterion and has limited solubility in many organic solvents. Poor solubility can lead to longer reaction times and lower yields. To address this, co-solvents or additives may be employed to enhance the concentration of the amino acid in the reaction medium. The selection of the solvent must also consider the subsequent work-up and purification steps, including the isolation of the free base ester before its conversion to the hydrochloride salt.
Table 1: General Solvents for Amino Acid tert-Butylation
| Solvent | Key Characteristics |
| Dichloromethane | Good solubility for many organic compounds, inert, volatile (easy to remove). google.comresearchgate.net |
| Dioxane | Higher boiling point than dichloromethane, good solvent for a range of compounds. google.com |
| Methyl tert-butyl ether (MTBE) | Can act as both solvent and reactant, considered a "greener" solvent alternative. |
| tert-Butyl acetate | Functions as both solvent and tert-butylating agent, particularly with strong acid catalysts. google.com |
This table represents solvents generally used for amino acid tert-butylation; specific efficiency data for this compound is limited due to challenges with the methionine side chain.
Catalyst Systems and Their Mechanistic Roles
The synthesis of tert-butyl esters from amino acids is predominantly an acid-catalyzed process. The catalyst's primary role is to facilitate the formation of a tert-butyl carbocation, a highly reactive electrophile, from a tert-butyl source like isobutylene or tert-butanol. researchgate.net
Mechanism of Acid-Catalyzed tert-Butylation:
Protonation: The acid catalyst protonates the tert-butyl source (e.g., isobutylene) to generate a tert-butyl carbocation.
Nucleophilic Attack: The carboxylic acid group of the D-methionine acts as a nucleophile, attacking the tert-butyl carbocation.
Deprotonation: A subsequent deprotonation step yields the tert-butyl ester.
This process follows an SN1-type mechanism, where the formation of the carbocation is the rate-determining step.
A variety of acid catalysts have been utilized for this transformation, with sulfonic acids and strong mineral acids being the most common.
p-Toluenesulfonic acid (PTSA): A widely used, moderately strong organic acid that is effective in promoting the reaction. It is often used in conjunction with isobutylene. google.com
Sulfuric acid (H₂SO₄): A strong mineral acid that can be used directly or impregnated onto a solid support like silica (B1680970) gel. The supported catalyst offers the advantage of easier removal from the reaction mixture. google.com
Perchloric acid (HClO₄): A very strong acid that has been shown to be effective when using tert-butyl acetate as the tert-butylating agent. google.com
Bis(trifluoromethanesulfonyl)imide (Tf₂NH): A superacid that can effectively catalyze the reaction, even with less reactive substrates.
A significant challenge in the synthesis of tert-butyl D-methioninate is the competing nucleophilicity of the thioether side chain. The sulfur atom can also attack the tert-butyl carbocation, leading to the formation of an S-tert-butylated sulfonium salt. nih.gov This side reaction is a major contributor to the low yields reported for the direct tert-butylation of methionine. To circumvent this, a potential strategy involves the temporary protection of the thioether group. One approach is the oxidation of the thioether to a less nucleophilic sulfoxide. After the esterification is complete, the sulfoxide can be selectively reduced back to the thioether. researchgate.netnih.gov
Table 2: Common Catalyst Systems for Amino Acid tert-Butylation
| Catalyst | Tert-Butyl Source | Mechanistic Advantage/Consideration |
| p-Toluenesulfonic acid (PTSA) | Isobutylene | Effective and commonly used; reaction proceeds via tert-butyl carbocation. google.com |
| Sulfuric acid (H₂SO₄) | Isobutylene | Strong acid catalyst, can be heterogenized on silica gel for easier separation. google.com |
| Perchloric acid (HClO₄) | tert-Butyl acetate | Powerful acid for use with less reactive tert-butylating agents. google.com |
| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | tert-Butyl acetate | Superacid catalyst, effective but can be expensive. |
This table outlines general catalyst systems. For D-methionine, the choice of catalyst must be carefully considered to minimize S-alkylation.
Considerations for Scalable Production and Process Chemistry Research
The scalable production of this compound requires careful consideration of several factors to ensure a safe, efficient, and economically viable process. The primary challenge that process chemistry research must address is the selective O-tert-butylation of the carboxylic acid in the presence of the reactive thioether side chain.
Key areas for process development and optimization include:
Reaction Selectivity: Research into reaction conditions that favor the formation of the desired ester over the S-alkylated byproduct is paramount. This could involve fine-tuning the catalyst, solvent, temperature, and reaction time.
Raw Material Sourcing and Handling: The use of gaseous isobutylene requires specialized equipment for handling and accurate dosing on a large scale. Alternative tert-butylating agents like tert-butyl acetate or MTBE, which are liquids, may offer advantages in terms of ease of handling in a manufacturing environment. google.com
Work-up and Purification: The process must include an efficient method for quenching the reaction, removing the catalyst, and isolating the tert-butyl D-methioninate free base. Subsequent conversion to the hydrochloride salt requires the use of hydrochloric acid, and the crystallization of the final product needs to be optimized to ensure high purity and yield.
Waste Management: A scalable process should minimize waste generation. The use of recyclable catalysts, such as solid-supported acids, and the recovery and recycling of solvents are important considerations for a sustainable industrial process.
Further process chemistry research should focus on developing a streamlined, multi-step synthesis that incorporates a sulfur-protection strategy. This would likely involve a detailed study of the kinetics and thermodynamics of both the desired esterification and the undesired side reaction to identify optimal process parameters.
Chirality, Stereochemistry, and Enantiomeric Control in D Methioninate Synthesis
The D-Configuration as a Stereochemical Determinant in Synthetic Building Blocks
In stereochemistry, the D/L system is a convention used to describe the absolute configuration of chiral molecules, based on the structure of glyceraldehyde. numberanalytics.commasterorganicchemistry.com For amino acids, the 'D' configuration signifies that the amino group is on the right side of the alpha-carbon in a Fischer projection. youtube.com While L-amino acids are the proteinogenic building blocks found in virtually all life on Earth, D-amino acids serve unique and vital roles in nature and are increasingly important as chiral synthons in synthetic chemistry. nih.govlibretexts.org
The D-configuration of tert-Butyl D-methioninate hydrochloride is a crucial stereochemical determinant. It establishes a fixed, non-racemic starting point for complex synthetic sequences. wikipedia.org By beginning with an enantiomerically pure D-amino acid derivative, chemists can exert control over the stereochemistry of subsequent reaction steps, a strategy known as chiral pool synthesis. wikipedia.org This approach leverages the readily available chirality of natural products to build complex molecules with multiple stereocenters, preserving the initial chirality throughout the synthesis. wikipedia.org The defined spatial arrangement of the D-methioninate building block influences how it interacts with other reagents and catalysts, directing the formation of specific stereoisomers in the final product. numberanalytics.comfiveable.me This control is paramount in pharmaceutical development, where often only one enantiomer possesses the desired therapeutic activity, while the other may be inactive or cause adverse effects. numberanalytics.comnumberanalytics.com
Stereoselective Approaches in the Synthesis of D-Amino Acid Derivatives
The production of enantiomerically pure D-amino acids and their derivatives, like tert-Butyl D-methioninate, relies on stereoselective synthesis—methods that favor the formation of one stereoisomer over another. d-aminoacids.com Several key strategies are employed to achieve this.
One prominent method is enzymatic resolution . This technique uses enzymes that selectively react with one enantiomer in a racemic mixture. For instance, D-amino acid amidases can hydrolyze D-amino acid amides to produce the desired D-amino acids, leaving the L-amides unreacted for easy separation. d-aminoacids.comnih.govresearchgate.net Similarly, the "hydantoinase process" is a powerful multi-enzyme system used on an industrial scale to produce various D-amino acids with high yield and enantioselectivity. nih.gov Another enzymatic approach involves the stereoinversion of readily available L-amino acids. A cascade reaction can first deaminate an L-amino acid to its corresponding α-keto acid, which is then stereoselectively aminated to yield the D-amino acid with high enantiomeric excess (>99%). rsc.org
Asymmetric synthesis provides another direct route. This involves using chiral catalysts or auxiliaries to guide a reaction towards the desired D-enantiomer. For example, the asymmetric hydrogenation of prochiral precursors, such as N-acyl α-imino esters, using transition metal catalysts like rhodium or iridium complexed with chiral ligands, can produce chiral α-amino acids with high enantioselectivity. georgiasouthern.eduacs.org The development of broad-substrate-range D-amino acid dehydrogenases through directed evolution now allows for the direct synthesis of D-amino acids from inexpensive α-keto acids and ammonia (B1221849). nih.gov
More recently, innovative methods combining photoredox catalysis with biocatalysis have emerged. This synergistic approach enables the preparation of diverse non-canonical amino acids, where engineered enzymes can produce either the L- or D-enantiomer in a controlled manner. nih.govnih.gov
Methodologies for Assessing and Maintaining Enantiomeric Purity
Ensuring the enantiomeric purity of a chiral compound like this compound is critical. Enantiomeric excess (ee), a measure of this purity, is a key quality parameter. numberanalytics.com Several analytical techniques are employed to determine and verify the enantiomeric ratio.
Chiral chromatography is the most widely used method. numberanalytics.comnumberanalytics.com
High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. numberanalytics.comnih.gov For methionine enantiomers, CSPs based on macrocyclic glycopeptides (like teicoplanin) or cyclofructans have proven effective. rsc.orgresearchgate.netsigmaaldrich.com The choice of mobile phase composition and temperature is crucial for optimizing separation. rsc.orgresearchgate.net On teicoplanin-based CSPs, the D-enantiomer is typically retained more strongly than the L-enantiomer. sigmaaldrich.com
Gas Chromatography (GC): For GC analysis, amino acids must first be converted into volatile derivatives, such as N-trifluoroacetyl amino acid methyl esters. capes.gov.brnih.gov These derivatives are then separated on a chiral column. capes.gov.br GC-MS can also be used, where mass spectrometry helps to accurately determine the enantiomeric ratio, especially when assessing racemization during sample preparation. cat-online.com
Maintaining enantiomeric purity requires careful control of reaction and storage conditions. Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts D and L forms, can be promoted by heat or harsh pH conditions. Therefore, mild reaction conditions are often necessary during synthesis and purification steps like recrystallization to preserve the stereochemical integrity of the product. capes.gov.br
| Method | Principle | Sample Preparation | Key Advantages | Common Application |
|---|---|---|---|---|
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) causes separation of enantiomers. | Often minimal; direct analysis of underivatized amino acids is possible with certain CSPs. sigmaaldrich.com | High accuracy, widely applicable, direct analysis possible. nih.gov | Quantitative determination of enantiomeric excess in pharmaceutical and research samples. rsc.org |
| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral column. | Derivatization required (e.g., esterification and acylation) to increase volatility. nih.gov | High resolution and sensitivity, suitable for complex mixtures. nih.gov | Analysis of amino acids in various matrices, including extraterrestrial samples. nih.gov |
| GC-MS | Combines GC separation with mass spectrometric detection to identify and quantify enantiomers. | Derivatization required; deuterium (B1214612) labeling can be used to monitor racemization. cat-online.com | High specificity and accuracy; can distinguish between original enantiomeric content and process-induced racemization. cat-online.com | Accurate determination of enantiomeric purity in peptides and amino acid derivatives where hydrolysis is needed. cat-online.com |
Influence of Chiral Auxiliaries and Catalysts on Stereochemical Outcomes
Chiral auxiliaries and catalysts are fundamental tools in asymmetric synthesis, enabling chemists to control the stereochemical outcome of a reaction. nih.govresearchgate.net They create a temporary chiral environment that forces the reaction to proceed along a pathway favoring one enantiomer.
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate. wikipedia.org The auxiliary's inherent chirality directs the stereoselectivity of a subsequent reaction. nih.gov After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Auxiliaries derived from natural sources like amino acids, terpenes, or carbohydrates are common. nih.govresearchgate.net For example, pseudoephedrine can be used as a chiral auxiliary to synthesize α-amino acids by reacting its glycinamide (B1583983) derivative with an alkyl halide. The stereochemistry of the product is controlled by the auxiliary, which is then cleaved to yield the desired amino acid. wikipedia.orgscispace.com Similarly, chiral oxazolidinones (Evans auxiliaries) and camphorsultam are widely used to direct alkylation and aldol (B89426) reactions with high diastereoselectivity. nih.govwikipedia.org
A chiral catalyst , on the other hand, is a chiral substance that accelerates a chemical reaction without being consumed, directing the formation of a specific enantiomer. numberanalytics.com Transition metal complexes featuring chiral ligands are a major class of these catalysts. For instance, rhodium or iridium catalysts with chiral phosphine (B1218219) ligands are highly effective for the asymmetric hydrogenation of prochiral olefins to produce chiral amino acids. georgiasouthern.eduacs.org The specific structure of the chiral ligand creates a three-dimensional pocket at the metal's active site, which preferentially binds the substrate in an orientation that leads to the desired enantiomeric product. acs.org More recently, amino acid-derived ionic chiral catalysts have been developed for cross-coupling reactions to create remote acyclic quaternary stereocenters with high enantioselectivity. acs.org
| Reagent Type | Example | Typical Application | Stereochemical Control Mechanism |
|---|---|---|---|
| Chiral Auxiliary | Pseudoephedrine Amide | Asymmetric alkylation for α-amino acid synthesis. wikipedia.org | The auxiliary forms a rigid chelated enolate, and its steric bulk directs the approach of the electrophile to one face. wikipedia.org |
| Chiral Auxiliary | Evans' Oxazolidinones | Stereoselective alkylation and aldol reactions. nih.gov | Forms a chiral enolate where a substituent on the auxiliary blocks one face from electrophilic attack. nih.gov |
| Chiral Catalyst | Rhodium-DIPAMP | Asymmetric hydrogenation of enamides to produce amino acids. | The chiral diphosphine ligand (DIPAMP) creates a chiral environment around the rhodium center, leading to enantioselective hydrogen addition. |
| Chiral Catalyst | Ir/(S,S)-f-Binaphane | Asymmetric hydrogenation of N-alkyl imines to form chiral amines and amino acids. acs.org | The chiral bisphosphine ligand creates a highly selective catalytic site for hydrogenation. acs.org |
| Biocatalyst (Enzyme) | D-amino acid dehydrogenase | Reductive amination of 2-keto acids to produce D-amino acids. nih.gov | The enzyme's active site is inherently chiral and only accommodates the substrate to produce the D-enantiomer. nih.gov |
Applications As a Synthetic Building Block in Biomolecular Chemistry
Integration into Solid-Phase Peptide Synthesis (SPPS)
In Solid-Phase Peptide Synthesis (SPPS), an amino acid is covalently attached to an insoluble resin support, and the peptide chain is assembled in a stepwise manner. Tert-Butyl D-methioninate hydrochloride is used as a building block in this process, typically after its N-terminus is protected (e.g., with an Fmoc or Boc group).
The success of SPPS relies on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. The tert-butyl ester of D-methioninate is integral to the most common of these strategies, the Fmoc/tBu approach. iris-biotech.deiris-biotech.de
In the Fmoc/tBu strategy , the temporary Nα-amino group protection is provided by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, which is typically removed at each cycle with a piperidine (B6355638) solution. iris-biotech.de The tert-butyl group, used for protecting the C-terminal carboxyl group (as in tert-Butyl D-methioninate) and the side chains of residues like Aspartic Acid, Glutamic Acid, Serine, Threonine, and Tyrosine, is stable to these basic conditions. iris-biotech.degoogle.com It is only removed at the final stage of synthesis during the acidolytic cleavage of the peptide from the resin. iris-biotech.deiris-biotech.de
Alternatively, in the Boc/Bzl strategy , the Nα-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, which is removed with a moderately strong acid like trifluoroacetic acid (TFA) at each step. nih.govresearchgate.net Side chains are typically protected with benzyl (B1604629) (Bzl)-based groups. While functional, this strategy poses a greater risk for methionine-containing peptides. The repeated acid treatments in each cycle can lead to premature S-alkylation of the methionine side chain, a problem that is largely confined to the single, final cleavage step in the Fmoc/tBu strategy. nih.govresearchgate.net
Table 1: Comparison of Fmoc/tBu and Boc/Bzl Orthogonal Protection Strategies
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
|---|---|---|
| Nα-Protection | Fmoc (Fluorenylmethoxycarbonyl) | Boc (tert-butoxycarbonyl) |
| Nα-Deprotection Condition | Base-labile (e.g., 20% Piperidine in DMF) | Acid-labile (e.g., TFA) |
| Side-Chain & C-Terminal Protection | Acid-labile (e.g., tBu, Trt) | Strong Acid-labile (e.g., Bzl, HF cleavage) |
| Final Cleavage | Strong Acid (e.g., >90% TFA) | Very Strong Acid (e.g., anhydrous HF) |
| Compatibility with Met | High. Side reactions are limited to the final cleavage step. nih.govresearchgate.net | Moderate. Risk of side-chain alkylation in every cycle. nih.govresearchgate.net |
The final step in SPPS is the cleavage of the completed peptide from the solid support, which simultaneously removes the semi-permanent side-chain protecting groups, including the tert-butyl ester of the C-terminal D-methionine. This is achieved by treating the peptidyl-resin with a strong acid cocktail. sigmaaldrich.com Trifluoroacetic acid (TFA) is the most common reagent used for this purpose in the Fmoc/tBu strategy. iris-biotech.de
The composition of the cleavage cocktail is critical, especially for peptides containing sensitive residues like methionine, cysteine, and tryptophan. sigmaaldrich.com The cocktail typically consists of TFA mixed with a variety of "scavengers"—nucleophilic reagents designed to trap the reactive carbocations (such as the tert-butyl cation) generated during the deprotection process. nih.govsigmaaldrich.com Without effective scavenging, these cations can cause unwanted side reactions. peptide.com
Recent research has focused on optimizing cleavage solutions to improve the purity of crude methionine-containing peptides. nih.govresearchgate.netnih.gov
Table 2: Examples of Acidic Cleavage Cocktails for Peptides
| Cocktail Name/Reagents | Composition | Primary Use / Notes | Reference |
|---|---|---|---|
| Reagent K | TFA/Thioanisole (B89551)/Water/Phenol/EDT (82.5:5:5:5:2.5) | A common, general-purpose cocktail for peptides with multiple sensitive residues. | sigmaaldrich.com |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Preferred for complex peptides, including those with Pmc or Mtr-protected Arginine. researchgate.net | researchgate.net |
| Optimized Met-Peptide Cocktail (Cys-containing) | TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5) + Ph₃P | Designed to eradicate oxidation and reduce S-alkylation of Met. TIS is crucial for Cys deprotection. nih.govnih.gov | nih.govresearchgate.netnih.gov |
| Optimized Met-Peptide Cocktail (Cys-free) | TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + Ph₃P | Eradicates oxidation and reduces S-alkylation of Met in peptides without Cysteine. nih.govnih.gov | nih.govresearchgate.netnih.gov |
Abbreviations: EDT (1,2-Ethanedithiol), TIS (Triisopropylsilane), TMSCl (Trimethylsilyl chloride), Me₂S (Dimethyl sulfide), Ph₃P (Triphenylphosphine), Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl), Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl).
The thioether side chain of methionine is nucleophilic and susceptible to two primary side reactions during the final acid-catalyzed cleavage step in SPPS: oxidation and S-alkylation. nih.govresearchgate.netnih.gov
Oxidation : The thioether can be oxidized to form methionine sulfoxide (B87167) (Met(O)), which exists as two diastereomers. This reaction introduces unwanted impurities that can be difficult to separate from the target peptide. nih.gov
S-alkylation (tert-butylation) : The thioether can react with tert-butyl cations liberated from the deprotection of tBu-based protecting groups. This leads to the formation of a stable and irreversible S-tert-butylated methionine sulfonium (B1226848) salt, another significant impurity. nih.govresearchgate.netnih.gov
Mitigation of these side reactions is achieved primarily through the careful formulation of cleavage cocktails. nih.gov The inclusion of specific scavengers is paramount. For instance, dimethyl sulfide (B99878) (Me₂S) and triphenylphosphine (B44618) (Ph₃P) can act as reducing agents or antioxidants to prevent or reverse the oxidation of methionine. nih.govnih.gov Scavengers like triisopropylsilane (B1312306) (TIS), anisole, and thioanisole effectively quench the tert-butyl cations, thus minimizing S-alkylation. nih.govsigmaaldrich.com Studies have shown that cleavage solutions containing a combination of TMSCl and Me₂S can significantly reduce S-alkylation and completely eliminate oxidation. nih.govresearchgate.net Should S-alkylation occur, the resulting sulfonium salt can sometimes be reversed to the free methionine-containing peptide by heating the crude product in a dilute acetic acid solution. nih.govnih.gov
Table 3: Common Side Reactions with Methionine in SPPS and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy | Reference |
|---|---|---|---|
| Oxidation | The thioether side chain is oxidized to methionine sulfoxide (Met(O)). | Inclusion of antioxidants/reducing agents like triphenylphosphine (Ph₃P) or dimethyl sulfide (Me₂S) in the cleavage cocktail. nih.govnih.gov Temporary conversion of Met to Met(O) before synthesis, followed by reduction. researchgate.net | nih.govnih.govresearchgate.net |
| S-tert-butylation | Nucleophilic attack of the thioether on tert-butyl cations generated during cleavage, forming a sulfonium salt. | Addition of cation scavengers like TIS, anisole, or thioanisole to the cleavage cocktail. nih.govsigmaaldrich.com Use of optimized cocktails containing TMSCl/Me₂S. nih.govresearchgate.net Post-cleavage treatment with dilute acetic acid at elevated temperature. nih.govnih.gov | nih.govresearchgate.netsigmaaldrich.comnih.gov |
Utilization in Solution-Phase Peptide Synthesis Methodologies
While SPPS is dominant for many applications, solution-phase peptide synthesis remains a valuable technique, especially for large-scale production or the synthesis of short peptides and peptide fragments. In this approach, protected amino acids are coupled sequentially in a suitable organic solvent.
This compound serves as a crucial starting material. google.com For use in synthesis, its amino group must be free (neutralized from the hydrochloride salt) while its carboxyl group is protected by the tert-butyl ester. This protected monomer can then be coupled with an Nα-protected amino acid using standard coupling reagents (e.g., carbodiimides like DCC or DIC, or uronium/phosphonium salts like HBTU or PyBOP). youtube.com After the coupling reaction, the Nα-protecting group of the newly formed dipeptide is selectively removed, allowing for the next coupling step. The tert-butyl ester on the D-methionine residue remains intact throughout these steps until a final, global deprotection is performed using strong acid, analogous to the cleavage step in SPPS. youtube.com
Design and Synthesis of Peptidomimetics and Constrained Peptide Analogues
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are modified to overcome limitations such as poor stability against enzymatic degradation and low bioavailability. nih.gov The incorporation of non-canonical amino acids is a cornerstone of peptidomimetic design, and the use of D-amino acids is a primary strategy. nih.govnih.gov
By incorporating D-methionine using this compound, chemists can introduce a peptide bond that is resistant to cleavage by most endogenous proteases, which are highly specific for L-amino acid residues. nih.gov This modification can significantly increase the in-vivo half-life and therapeutic potential of a peptide drug. Furthermore, the introduction of a D-amino acid imparts a local conformational constraint on the peptide backbone. This can alter the peptide's three-dimensional structure, potentially leading to enhanced binding affinity for its biological target or improved receptor selectivity. nih.gov
Development of Modified Peptides Incorporating Non-Canonical D-Amino Acids
The deliberate incorporation of non-canonical amino acids (ncAAs) like D-methionine is a powerful tool for peptide engineering. nih.gov this compound is a commercially available and synthetically convenient building block for this purpose. Natural protein synthesis in the ribosome is exceptionally stereospecific, with mechanisms in place to reject D-aminoacyl-tRNAs, making the synthesis of D-amino acid-containing peptides via biological expression nearly impossible. nih.gov Therefore, chemical synthesis is the essential and sole method for producing these modified peptides.
The integration of D-methionine can enhance the proteolytic stability of peptides, a critical attribute for therapeutic applications such as antimicrobial peptides (AMPs), which are otherwise susceptible to degradation. researchgate.net For example, non-canonical D-amino acids have been shown to be incorporated into the peptidoglycan cell walls of bacteria, demonstrating their role in biological systems beyond ribosomal synthesis. embopress.org The use of building blocks like this compound enables researchers to systematically probe structure-activity relationships, leading to the development of novel peptides with improved stability, potency, and selectivity. nih.govresearchgate.net
Chemical Transformations and Advanced Derivatization Studies
Modifications of the Sulfur Moiety of D-Methionine in the tert-Butyl Ester Form
The thioether side chain of methionine is a key site for chemical modification, offering pathways to derivatives with altered polarity, reactivity, and biological function. The tert-butyl ester form provides stability to the carboxyl group, allowing for selective reactions at the sulfur atom.
The oxidation of the sulfur atom in the methionine side chain is a well-studied transformation that proceeds in two stages: first to methionine sulfoxide (B87167) and then, under harsher conditions, to the corresponding sulfone. researchgate.netnih.gov The initial oxidation to the sulfoxide introduces a new chiral center at the sulfur atom, resulting in two diastereomers, (R)- and (S)-methionine sulfoxide. researchgate.netnih.gov This oxidation is reversible in biological systems but represents a stable modification in synthetic contexts. wikipedia.org The subsequent oxidation of the sulfoxide to sulfone is generally irreversible. researchgate.net
The chemical mechanism of oxidation often involves reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) or peroxy acids. nih.govnih.gov The reaction can proceed via either a one-electron or a two-electron pathway, depending on the nature of the oxidant. nih.gov
Control over the oxidation state is crucial for synthetic applications. Selective oxidation to the sulfoxide without over-oxidation to the sulfone can be achieved by carefully controlling the stoichiometry of the oxidant or by using specific catalytic systems. organic-chemistry.org A variety of reagents have been developed for the controlled oxidation of thioethers. For instance, hydrogen peroxide in the presence of a scandium triflate (Sc(OTf)₃) catalyst has been shown to mediate the mono-oxidation of sulfides. organic-chemistry.org Electrochemical methods also offer a high degree of control; by simply adjusting the applied potential in a continuous-flow microreactor, thioethers can be selectively converted to either sulfoxides or sulfones. rsc.org
Table 1: Selected Oxidizing Agents for Thioether Oxidation
| Oxidant/System | Product(s) | Key Features |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Common, environmentally benign oxidant; catalysis often required for selectivity. organic-chemistry.orgdntb.gov.ua |
| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | A widely used, effective reagent for thioether oxidation. rsc.org |
| Sodium periodate (B1199274) (NaIO₄) | Sulfoxide | A mild and selective reagent for converting sulfides to sulfoxides. dntb.gov.ua |
| Urea-Hydrogen Peroxide/Phthalic Anhydride | Sulfone | Efficient system for the oxidation of sulfides directly to sulfones. dntb.gov.ua |
| Electrochemical Oxidation | Sulfoxide or Sulfone | Selectivity is controlled by the applied voltage in a flow reactor. rsc.org |
| Titanium Isopropoxide/H₂O₂ | Sulfoxide | Provides controlled oxidation to the sulfoxide. acs.org |
To prevent unwanted side reactions during peptide synthesis or other transformations, the thioether group of methionine can be protected. nih.gov A common strategy involves the S-alkylation of the thioether to form a sulfonium (B1226848) salt. For example, alkylation of a tert-butyloxycarbonyl (Boc) protected methionine ester with methyl p-toluenesulfonate yields a stable S-methylsulfonium salt. nih.gov This protecting group is stable under various conditions used in peptide synthesis, such as aminolysis and treatment with trifluoroacetic acid (TFA). nih.gov
Deprotection of the sulfonium salt to regenerate the thioether can be achieved through thiolysis, for instance, by treatment with a thiol like mercaptoethanol. nih.govescholarship.org This reversible alkylation-dealkylation provides a robust method for protecting the sulfur side chain. escholarship.org
Alternatively, the sulfoxide itself can be used as a protecting group. researchgate.net The oxidation of methionine to methionine sulfoxide renders the sulfur less nucleophilic, preventing side reactions like S-alkylation during acid-catalyzed steps such as final peptide cleavage from a resin. nih.govacs.org The sulfoxide can be readily reduced back to the thioether post-synthesis. A common method for this reduction involves using a cocktail of ammonium (B1175870) iodide (NH₄I) and dimethyl sulfide (B99878) (Me₂S), which effectively reduces the sulfoxide without hydrolyzing sensitive functionalities like peptide thioesters. researchgate.net
Table 2: Protection Strategies for the Methionine Thioether Group
| Protecting Group Strategy | Protection Method | Deprotection Method | Notes |
| S-Alkylation (Sulfonium Salt) | Alkylation with reagents like methyl p-toluenesulfonate. nih.gov | Thiolysis (e.g., with mercaptoethanol). nih.govescholarship.org | Stable to acidic conditions used for Boc-group removal. nih.gov |
| S-Oxidation (Sulfoxide) | Oxidation with H₂O₂ or other mild oxidants. nih.gov | Reduction with NH₄I/Me₂S or other reducing agents. researchgate.netacs.org | Prevents S-alkylation during acid cleavage; increases polarity. nih.gov |
| Tosvinyl Group | Conjugate addition to ethynyl (B1212043) p-tolyl sulphone. researchgate.net | Treatment with pyrrolidine (B122466) or alkanethiolate ions. researchgate.net | Highly chemoselective for thiols over alcohols. researchgate.net |
Functionalization at the Amino and Carboxyl Termini for Probe Development
The amino and carboxyl groups of tert-butyl D-methioninate hydrochloride are key handles for conjugation and derivatization, enabling its incorporation into larger molecules such as peptides, imaging probes, and drug delivery systems.
The free amino group of tert-butyl D-methioninate is a nucleophile that can readily react with an activated carboxylic acid to form a stable amide bond. This is the fundamental reaction for incorporating the amino acid into a peptide chain during solid-phase peptide synthesis (SPPS). Beyond peptides, this amide bond formation is critical for conjugating the methionine derivative to other chemical entities, such as fluorescent dyes, polymers, or drug molecules. researchgate.netgoogle.com
The direct reaction between a carboxylic acid and an amine to form an amide typically requires a coupling reagent to activate the carboxylic acid. A classic and widely used reagent is dicyclohexylcarbodiimide (B1669883) (DCC). khanacademy.org DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amino group of the tert-butyl D-methioninate to form the desired amide. khanacademy.org Other modern coupling reagents, such as those based on boric acid, have been developed to promote direct amidation under mild and atom-economical conditions. nih.gov Flow chemistry techniques have also been employed to synthesize amides rapidly and efficiently. nih.gov
Both the tert-butyl ester and the primary amine of tert-butyl D-methioninate can be further derivatized to tune the molecule's properties. The tert-butyl ester itself is a protecting group that enhances metabolic stability in certain prodrug designs compared to simpler esters like isopropyl esters. nih.gov It can be selectively cleaved under acidic conditions. organic-chemistry.org Furthermore, the tert-butyl ester can be converted into a more reactive acid chloride intermediate, which can then be reacted with various nucleophiles to form a diverse range of amides and other esters. organic-chemistry.org
The primary amine can also be modified to introduce specific functionalities. For instance, in a strategy known as Redox Activated Chemical Tagging (ReACT), the methionine residue is first labeled using an oxaziridine (B8769555) reagent. google.comnih.gov This reaction, however, targets the sulfur atom to form a sulfimide, which is isoelectronic to a sulfoxide. The amino and carboxyl termini are then used for further conjugation. nih.gov These derivatizations are crucial for developing probes where specific reactivity, stability, and selectivity are required. nih.gov
Construction of Novel Chiral Compounds and Heterocyclic Systems
As a chiral, non-racemic molecule, this compound is a valuable starting material in the "chiral pool" for the synthesis of other enantiomerically pure compounds. sciencenet.cn The stereocenter at the α-carbon can be used to direct the stereochemistry of subsequent reactions, enabling the construction of complex molecules with defined three-dimensional structures.
The inherent chirality of D-methionine derivatives is leveraged in asymmetric synthesis. For example, N-tert-butylsulfinylketimines, which are related chiral building blocks, have been used to synthesize highly substituted chiral aziridines with excellent diastereoselectivity. rsc.org The tert-butyl D-methioninate scaffold can similarly be used as a precursor for various chiral ligands, auxiliaries, or complex target molecules. Its functional groups allow for a wide range of transformations, including cyclization reactions to form novel heterocyclic systems. For example, tandem reactions involving diazoacetates and carboxylic acids can lead to the formation of 1,3,4-oxadiazole (B1194373) rings, which are important bioisosteres in medicinal chemistry. acs.org The ability to use a readily available, enantiopure starting material like tert-butyl D-methioninate significantly streamlines the synthesis of complex chiral drugs and materials. nih.govacs.orgnih.gov
Cyclization Reactions Involving the Amino Acid Scaffold
The bifunctional nature of amino acids and their esters is frequently exploited in the synthesis of heterocyclic compounds. While specific studies detailing the cyclization of this compound are not extensively documented, the general reactivity of amino acid esters suggests its utility in forming key heterocyclic structures such as diketopiperazines.
Diketopiperazines, or piperazine-2,5-diones, are six-membered rings formed from the cyclization of two amino acid units. These scaffolds are prevalent in natural products and exhibit a wide range of biological activities. The synthesis of diketopiperazines can be achieved through the dimerization of amino acid esters. In a relevant study, a method for synthesizing 2,5-diketopiperazines with hydroxymethyl functional groups was developed using a diboronic acid anhydride-catalyzed condensation. This approach was successful for a variety of amino acids, including methionine. organic-chemistry.org The general process involves the intermolecular condensation of two amino acid esters, followed by intramolecular cyclization to form the diketopiperazine ring. It is plausible that tert-butyl D-methioninate could undergo a similar self-condensation under appropriate thermal or catalytic conditions to yield the corresponding disubstituted diketopiperazine. The reaction would involve the nucleophilic attack of the amino group of one molecule onto the ester carbonyl of a second molecule, followed by a second intramolecular amidation to close the ring.
| Reactant | Product | Reaction Type | Conditions |
| Amino Acid Ester (e.g., Methionine Ester) | 2,5-Diketopiperazine | Dimerization/Cyclization | Catalytic (e.g., diboronic acid anhydride), Thermal |
This table represents a generalized pathway for the formation of diketopiperazines from amino acid esters, a reaction applicable to methionine derivatives.
Multicomponent Reactions Incorporating tert-Butyl D-Methioninate
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools in combinatorial chemistry and drug discovery. nih.govbeilstein-journals.orgnih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can incorporate amino acid derivatives.
The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.org As an amino acid ester, tert-butyl D-methioninate can serve as the amine component in this reaction. The general mechanism involves the formation of an imine from the amine and aldehyde, which is then attacked by the isocyanide and the carboxylate, followed by a Mumm rearrangement to yield the final product. beilstein-journals.org The use of tert-butyl isocyanide as the isocyanide component is common in these reactions. beilstein-journals.org
The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgorganicreactions.orgnih.gov While an amino acid itself can act as the carboxylic acid component, its ester derivative, such as tert-butyl D-methioninate, would typically participate as the amine component in a related Ugi-type reaction rather than a classical Passerini reaction. However, variations of the Passerini reaction exist that could potentially involve amino acid esters.
| Multicomponent Reaction | Reactants | General Product |
| Ugi Reaction | Aldehyde, Amine (e.g., tert-Butyl D-methioninate), Carboxylic Acid, Isocyanide | α-Acylamino Amide |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |
This table outlines the general components for the Ugi and Passerini reactions, into which tert-butyl D-methioninate could theoretically be incorporated as the amine component.
Analytical Methodologies for Research Scale Characterization and Quantification
Spectroscopic Methods for Structural Elucidation of Synthetic Intermediates and Products
Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of tert-Butyl D-methioninate hydrochloride and any synthetic intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the successful synthesis of this compound.
In the ¹H NMR spectrum, characteristic signals for the tert-butyl group (a singlet at approximately 1.5 ppm), the methyl group of the thioether (a singlet around 2.1 ppm), and the protons of the ethyl group and the alpha-carbon would be expected nih.govnih.govresearchgate.net. The presence of the hydrochloride salt would shift the resonance of the alpha-proton and broaden the signals of the adjacent protons due to the protonation of the amino group.
¹³C NMR spectroscopy provides complementary information, with distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and the carbons of the methionine backbone rsc.org.
NMR is also a valuable tool for studying reaction mechanisms and kinetics. The esterification of D-methionine can be monitored in real-time by acquiring NMR spectra of the reaction mixture at different time points. This allows for the observation of the disappearance of the reactant signals and the appearance of the product signals, providing direct insight into the reaction progress and the potential formation of intermediates nih.gov.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -C(CH₃ )₃ | ~1.5 (s, 9H) | ~28.0 (3C) |
| -C (CH₃)₃ | - | ~82.0 |
| S-CH₃ | ~2.1 (s, 3H) | ~15.0 |
| -CH₂ -S- | ~2.6 (t, 2H) | ~30.0 |
| -CH₂ -CH- | ~2.2 (m, 2H) | ~31.0 |
| α-CH | ~4.0 (t, 1H) | ~53.0 |
| C =O | - | ~170.0 |
| -NH₃ ⁺ | Broad signal | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions. pdx.eduillinois.eduingentaconnect.com
Mass spectrometry, particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the accurate mass of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy, confirming the molecular formula of tert-Butyl D-methioninate.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the parent ion. For tert-Butyl D-methioninate, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.
Table 4: Expected ESI-MS Fragmentation Pattern for tert-Butyl D-methioninate
| m/z of Fragment | Proposed Loss | Fragment Structure |
|---|---|---|
| [M+H]⁺ - 56 | Loss of isobutylene (B52900) (C₄H₈) | [D-Methionine + H]⁺ |
| [M+H]⁺ - 101 | Loss of tert-butoxycarbonyl group | [C₅H₁₀NS]⁺ |
| [M+H]⁺ - 74 | Loss of the thioether side chain (CH₃SCH₂) | [C₅H₁₀NO₂]⁺ |
Note: The fragmentation pattern provides a fingerprint for the molecule, confirming the connectivity of the atoms. pearson.comyoutube.com
Advanced Techniques for Enantiomeric Excess Determination in D-Amino Acid Derivatives
Ensuring the enantiomeric purity of this compound is critical, especially when it is used in stereospecific synthesis. The enantiomeric excess (e.e.) is a measure of this purity.
The most common and reliable methods for determining the e.e. of D-amino acid derivatives are chiral chromatography techniques, as discussed previously.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): By using a suitable chiral stationary phase, the D- and L-enantiomers of tert-butyl methioninate can be separated into two distinct peaks. The ratio of the peak areas directly corresponds to the ratio of the enantiomers, allowing for a precise calculation of the e.e. researchgate.netrsc.orgsigmaaldrich.com.
Chiral Gas Chromatography (Chiral GC): After appropriate derivatization, the enantiomers can also be separated on a chiral GC column. This method offers high resolution and sensitivity nih.govuni-tuebingen.dedss.go.thuni-muenchen.deresearchgate.net.
In addition to chromatographic methods, mass spectrometry-based approaches have been developed for the rapid determination of enantiomeric excess, sometimes without the need for chromatographic separation. These methods often involve the formation of diastereomeric complexes in the gas phase with a chiral selector, which can then be distinguished by their mass-to-charge ratio or their fragmentation patterns nih.gov.
Quantitative Analysis in Complex Research Matrices
The quantitative analysis of this compound in complex research matrices, such as biological fluids (plasma, urine) or cell culture media, presents a significant analytical challenge. This is primarily due to the compound's structural characteristics: it is a chiral amino acid ester salt, which necessitates methods that are not only sensitive and specific but also capable of distinguishing between enantiomers if required. Direct quantitative data for this compound is not extensively available in peer-reviewed literature, reflecting its specialized use in research settings. However, established analytical methodologies for similar compounds, such as other amino acid esters and their hydrochloride salts, can be adapted and validated for this purpose.
The primary analytical techniques suitable for the quantification of this compound in complex samples are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the requisite selectivity and sensitivity for detecting and quantifying low concentrations of the analyte amidst a multitude of interfering substances.
For HPLC-based quantification, derivatization of the amino group is often necessary to enhance the compound's chromatographic retention on reverse-phase columns and to improve its detectability by UV or fluorescence detectors. While specific derivatization agents for this compound are not documented, reagents commonly used for amino acids, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, could be explored. The tert-butyl ester group may also influence the choice of derivatization strategy and chromatographic conditions.
LC-MS/MS stands as the most powerful technique for this application, offering high selectivity and sensitivity without the mandatory need for derivatization. The analysis would involve monitoring specific precursor-to-product ion transitions for tert-Butyl D-methioninate. The development of an LC-MS/MS method would require careful optimization of the mobile phase, chromatographic column, and mass spectrometer parameters to achieve adequate separation from matrix components and potential isomers.
Given the absence of direct research findings, the following tables present hypothetical yet representative data that would be expected from a validated LC-MS/MS method for the quantification of this compound in a complex matrix like human plasma. These tables are constructed based on typical performance characteristics of similar analytical methods for related compounds.
Table 1: Hypothetical LC-MS/MS Method Parameters for the Analysis of this compound
| Parameter | Value/Condition |
| Chromatography | |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ of tert-Butyl D-methioninate |
| Product Ion (m/z) | Specific fragment ion |
| Internal Standard | Stable isotope-labeled tert-Butyl D-methioninate |
Table 2: Hypothetical Method Validation Data for Quantification in Human Plasma
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery (%) | 85 - 115% |
| Matrix Effect (%) | 90 - 110% |
The successful application of such a method would depend on rigorous validation to ensure its accuracy, precision, and robustness for the specific research matrix . This would involve assessing the method's linearity, limits of detection and quantification, accuracy, precision, recovery, and matrix effects, as outlined in the hypothetical data. Furthermore, for studies where the stereochemistry is critical, a chiral separation method would need to be developed, likely involving a chiral stationary phase or a chiral derivatizing agent, to resolve the D- and L-enantiomers.
Future Research Directions and Emerging Applications in Chemical Biology
Exploration of Novel and Sustainable Synthetic Routes
The demand for enantiomerically pure D-amino acids and their derivatives, including tert-butyl D-methioninate, in pharmaceuticals and other life science sectors has spurred research into more sustainable and efficient synthetic methodologies. Traditional chemical syntheses often involve harsh conditions, expensive chiral catalysts, and the generation of significant chemical waste. Consequently, the exploration of greener synthetic routes is a primary focus of future research.
Key areas of investigation include:
Catalytic Asymmetric Synthesis: Development of novel, highly efficient, and recyclable chiral catalysts for the asymmetric synthesis of D-amino acid precursors. This includes phase-transfer catalysts and transition-metal catalysts that can operate under mild conditions and with low catalyst loading.
Flow Chemistry: The application of continuous flow technologies offers significant advantages in terms of safety, scalability, and reaction control. Future work will likely focus on integrating catalytic systems into flow reactors for the continuous production of D-amino acid esters.
Use of Renewable Feedstocks: Research is ongoing to develop synthetic pathways that utilize renewable starting materials, reducing the reliance on petrochemical feedstocks.
A comparison of traditional versus emerging synthetic strategies is summarized below:
| Feature | Traditional Batch Synthesis | Novel Sustainable Synthesis |
| Catalyst | Often stoichiometric chiral resolving agents | Catalytic amounts of recyclable catalysts |
| Solvents | Often chlorinated or other hazardous solvents | Greener solvents (e.g., water, ionic liquids) or solvent-free conditions |
| Waste Generation | High, due to byproducts and resolving agents | Minimized through higher atom economy and catalyst recycling |
| Energy Consumption | Often requires high temperatures and pressures | Milder reaction conditions, potential for photochemistry or electrochemistry |
| Scalability | Can be challenging and hazardous | More readily and safely scalable, especially with flow chemistry |
Expanded Utility in the Design of Chemical Probes for Biological Systems
The incorporation of D-amino acids into peptides renders them resistant to proteolytic degradation, a highly desirable trait for therapeutic peptides and chemical probes. Tert-butyl D-methioninate hydrochloride serves as a key building block for introducing D-methionine into peptide sequences. The unique properties of the methionine side chain, including its potential for specific interactions and its role as a handle for chemical modification, make D-methionine-containing probes particularly valuable.
Future research in this area is directed towards:
Probes for Oxidative Stress: The methionine residue is susceptible to oxidation, a property that can be exploited to design probes that report on reactive oxygen species (ROS) in biological systems. D-amino acid-based probes offer the advantage of increased stability in the cellular environment.
"Smart" Peptides: Designing peptides that undergo a conformational change or activate a signaling molecule upon a specific biological trigger. The incorporation of D-methionine can modulate the structure and stability of these peptides.
Affinity-Based Probes: The development of D-peptides as highly specific ligands for protein targets that are difficult to target with small molecules. The tert-butyl ester group can be useful during the solid-phase synthesis of such peptide probes.
Advancements in Biocatalytic Synthesis of D-Amino Acid Derivatives
Biocatalysis, the use of enzymes to perform chemical transformations, is a rapidly growing field that offers significant advantages in terms of stereoselectivity, mild reaction conditions, and environmental sustainability. The synthesis of D-amino acid derivatives like tert-butyl D-methioninate is an area where biocatalysis is poised to make a significant impact.
Key enzymes and strategies being explored include:
D-Amino Acid Dehydrogenases (D-AADH): These enzymes catalyze the reversible oxidation of D-amino acids to their corresponding α-keto acids. In the reductive amination direction, they can produce D-amino acids from α-keto acids and ammonia (B1221849) with high enantiopurity.
Transaminases (TAs): While most known transaminases are specific for L-amino acids, there is a concerted effort to discover and engineer D-amino acid transaminases (D-TAs) that can synthesize D-amino acids from α-keto acids using a suitable amino donor.
Hydantoinases and Carbamoylases: These enzymes are used in a well-established industrial process for the production of D-amino acids from D,L-5-monosubstituted hydantoins. Research is focused on expanding the substrate scope and improving the efficiency of these enzymatic cascades.
| Enzyme Class | Reaction Catalyzed | Advantages |
| D-Amino Acid Dehydrogenase | α-keto acid + NH₃ + NAD(P)H ⇌ D-amino acid + NAD(P)⁺ + H₂O | High stereoselectivity; cofactor regeneration is a key challenge. |
| D-Amino Acid Transaminase | α-keto acid + D-amino donor ⇌ D-amino acid + α-keto acid acceptor | Avoids the need for free ammonia; equilibrium needs to be shifted towards product formation. |
| Hydantoinase/Carbamoylase | D,L-5-substituted hydantoin (B18101) → N-carbamoyl-D-amino acid → D-amino acid | Established industrial process; deracemization allows for theoretical 100% yield. |
Development of High-Throughput Screening Methodologies for New Reactions
The discovery of novel reactions and the optimization of existing ones for the synthesis and modification of D-amino acid derivatives require the ability to rapidly screen a large number of reaction conditions, catalysts, or enzyme variants. High-throughput screening (HTS) methodologies are essential for accelerating this research.
Future developments in HTS for D-amino acid chemistry include:
Colorimetric and Fluorometric Assays: Designing assays where the formation of the desired product generates a colored or fluorescent signal, allowing for rapid quantification in a microplate format.
Mass Spectrometry-Based Screening: The use of techniques like MALDI-TOF or rapid liquid chromatography-mass spectrometry (LC-MS) to directly analyze the components of a reaction mixture without the need for a chromogenic substrate.
Droplet Microfluidics: Performing thousands of reactions in parallel in picoliter- to nanoliter-sized droplets. This technology dramatically reduces reagent consumption and allows for the ultra-high-throughput screening of enzyme libraries or reaction conditions.
The integration of these HTS technologies with laboratory automation and data analysis pipelines will be crucial for the next wave of discoveries in the synthesis and application of D-amino acid derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl D-methioninate hydrochloride, and how can side products be minimized?
- Methodological Answer : The compound can be synthesized via esterification of D-methionine with tert-butyl alcohol under acidic conditions. A common side reaction is the formation of tert-butyl chloride (via SN1 mechanism), which can be suppressed by controlling reaction temperature (≤0°C) and using anhydrous conditions. Post-synthesis purification via recrystallization in non-polar solvents (e.g., diethyl ether) effectively removes unreacted starting materials. Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining for amino acid detection .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?
- Methodological Answer :
- Purity : Reverse-phase HPLC with UV detection (λ = 214 nm) using a C18 column and mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion verification and H/C NMR in DMSO-d6 to resolve tert-butyl (δ ~1.4 ppm) and methionine backbone signals .
Q. How does this compound behave under varying pH and temperature conditions?
- Methodological Answer : Stability studies show decomposition above 40°C, releasing methionine and tert-butanol. In acidic media (pH < 3), the ester bond hydrolyzes rapidly, while neutral/basic conditions (pH 7–9) preserve integrity for >24 hours. Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation .
Q. What solvent systems are compatible with this compound for reaction planning?
- Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in ethanol or water. For aqueous reactions, use buffered solutions (pH 6–7) with co-solvents like acetonitrile (<10% v/v) to enhance solubility without hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported degradation pathways of this compound?
- Methodological Answer : Conflicting data on thermal decomposition (e.g., gas vs. particulate release) may arise from differing experimental setups. Use thermogravimetric analysis (TGA) coupled with FTIR to identify volatile byproducts. For solid residues, employ X-ray diffraction (XRD) to distinguish crystalline degradation products from amorphous intermediates .
Q. What strategies ensure chiral integrity during synthetic scale-up of this compound?
- Methodological Answer : Racemization risks increase at elevated temperatures or prolonged reaction times. Use low-temperature (0–5°C) esterification with D-methionine and monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol 80:20). Kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) can further suppress racemization .
Q. How should researchers design stability-indicating assays for this compound under accelerated storage conditions?
- Methodological Answer : Employ forced degradation studies:
- Oxidative Stress : Expose to 3% HO at 40°C for 24 hours.
- Photolytic Stress : UV light (254 nm) for 48 hours.
- Hydrolytic Stress : 0.1M HCl/NaOH at 60°C for 6 hours.
Analyze degradation products using LC-MS/MS and validate assay specificity, linearity (R > 0.995), and precision (%RSD < 2%) .
Q. What are the critical considerations for handling this compound in hygroscopic environments?
- Methodological Answer : The compound’s hygroscopicity necessitates glovebox use or nitrogen-purged environments for weighing. Pre-dry solvents (molecular sieves) and reaction vessels (oven-dried at 120°C). For long-term storage, use vacuum-sealed containers with silica gel desiccant .
Data Contradictions and Validation
- Contradictory Stability Data : reports thermal decomposition releasing gases, while emphasizes hydrolysis. Resolve by replicating experiments under controlled humidity and gas chromatography (GC) headspace analysis .
- Synthetic Yield Variability : Differences in tert-butyl chloride byproduct levels ( vs. 15) suggest reagent purity impacts. Use freshly distilled tert-butyl alcohol and monitor reaction progress with inline IR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
